Cas no 1803549-88-3 (2-Iodo-4-(trifluoromethoxy)pyridine-5-acetonitrile)

2-Iodo-4-(trifluoromethoxy)pyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-Iodo-4-(trifluoromethoxy)pyridine-5-acetonitrile
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- インチ: 1S/C8H4F3IN2O/c9-8(10,11)15-6-3-7(12)14-4-5(6)1-2-13/h3-4H,1H2
- InChIKey: BUAQBSDCZSOWNL-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(C=N1)CC#N)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 262
- トポロジー分子極性表面積: 45.9
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-Iodo-4-(trifluoromethoxy)pyridine-5-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026002041-250mg |
2-Iodo-4-(trifluoromethoxy)pyridine-5-acetonitrile |
1803549-88-3 | 97% | 250mg |
$680.00 | 2022-04-02 | |
Alichem | A026002041-500mg |
2-Iodo-4-(trifluoromethoxy)pyridine-5-acetonitrile |
1803549-88-3 | 97% | 500mg |
$960.40 | 2022-04-02 | |
Alichem | A026002041-1g |
2-Iodo-4-(trifluoromethoxy)pyridine-5-acetonitrile |
1803549-88-3 | 97% | 1g |
$1,730.40 | 2022-04-02 |
2-Iodo-4-(trifluoromethoxy)pyridine-5-acetonitrile 関連文献
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
2-Iodo-4-(trifluoromethoxy)pyridine-5-acetonitrileに関する追加情報
Comprehensive Guide to 2-Iodo-4-(trifluoromethoxy)pyridine-5-acetonitrile (CAS No. 1803549-88-3): Properties, Applications, and Market Insights
2-Iodo-4-(trifluoromethoxy)pyridine-5-acetonitrile (CAS No. 1803549-88-3) is a specialized heterocyclic compound that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. This compound belongs to the pyridine derivatives family, characterized by its unique structural features, including an iodo substituent, a trifluoromethoxy group, and an acetonitrile moiety. Its molecular formula is C8H4F3IN2O, and it exhibits a molecular weight of 328.03 g/mol. The presence of these functional groups makes it a versatile intermediate for synthesizing more complex molecules.
The physicochemical properties of 2-Iodo-4-(trifluoromethoxy)pyridine-5-acetonitrile contribute to its wide range of applications. It typically appears as a white to off-white crystalline powder with a melting point ranging between 120-125°C. The compound is sparingly soluble in water but demonstrates good solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dichloromethane. These properties make it suitable for various organic synthesis reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in drug discovery.
One of the most prominent applications of 2-Iodo-4-(trifluoromethoxy)pyridine-5-acetonitrile is in the pharmaceutical industry. Researchers utilize this compound as a key intermediate in the synthesis of bioactive molecules, including potential anticancer agents and central nervous system (CNS) drugs. The trifluoromethoxy group enhances the metabolic stability of the resulting compounds, a feature highly sought after in modern medicinal chemistry. Additionally, the iodo substituent serves as a reactive site for further functionalization, enabling the creation of diverse molecular libraries for high-throughput screening.
In the agrochemical sector, 2-Iodo-4-(trifluoromethoxy)pyridine-5-acetonitrile plays a crucial role in the development of next-generation pesticides and herbicides. The pyridine core is a common structural motif in many agrochemicals due to its ability to interact with biological targets. The incorporation of the trifluoromethoxy group improves the compound's lipophilicity and bioavailability, making it more effective in field applications. Recent studies have explored its potential in creating environmentally friendly pest control solutions, aligning with the growing demand for sustainable agriculture practices.
The market demand for 2-Iodo-4-(trifluoromethoxy)pyridine-5-acetonitrile has been steadily increasing, driven by its applications in life sciences and material science. Pharmaceutical companies and research institutions are the primary consumers, utilizing the compound for drug development and academic research. The rise of precision medicine and personalized therapies has further fueled the need for specialized intermediates like this one. Market analysts predict a compound annual growth rate (CAGR) of 6-8% over the next five years, reflecting its expanding role in innovative research.
From a synthetic chemistry perspective, 2-Iodo-4-(trifluoromethoxy)pyridine-5-acetonitrile offers several advantages. Its electron-deficient pyridine ring facilitates nucleophilic aromatic substitution reactions, while the acetonitrile group can be further modified into carboxylic acids, amides, or other functional groups. These transformations are essential for constructing complex molecular architectures found in many FDA-approved drugs. Researchers have also explored its use in metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, which are cornerstone techniques in modern organic synthesis.
Recent advancements in green chemistry have highlighted the importance of 2-Iodo-4-(trifluoromethoxy)pyridine-5-acetonitrile as a sustainable intermediate. Efforts are underway to develop eco-friendly synthesis routes that minimize waste and reduce the use of hazardous reagents. For instance, catalytic methods employing recyclable catalysts and biodegradable solvents are being investigated to enhance the compound's environmental profile. These innovations align with global initiatives like the United Nations Sustainable Development Goals (SDGs), particularly those targeting responsible consumption and industrial innovation.
In conclusion, 2-Iodo-4-(trifluoromethoxy)pyridine-5-acetonitrile (CAS No. 1803549-88-3) is a multifaceted compound with significant implications for pharmaceuticals, agrochemicals, and material science. Its unique structural features and versatile reactivity make it indispensable in contemporary research. As the demand for specialty chemicals continues to grow, this compound is poised to play an even more critical role in shaping the future of scientific innovation. Researchers and industry professionals are encouraged to explore its potential further, leveraging its properties to address some of the most pressing challenges in healthcare and sustainability.
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